4-[3-(2-Aminoethyl)phenyl]aniline
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
4-[3-(2-Aminoethyl)phenyl]aniline can be synthesized through several methods. One common approach involves the reduction of nitroarene intermediates. For example, 4-nitrophenethylamine can be reduced to 4-(2-Aminoethyl)aniline using hydrogen gas in the presence of a palladium catalyst. Another method involves the nucleophilic substitution of halogenated aromatic compounds with ethylenediamine .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reduction processes. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pressure, ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[3-(2-Aminoethyl)phenyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas with palladium or platinum catalysts is often used.
Substitution: Halogenated compounds and ethylenediamine are typical reagents.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted anilines.
Scientific Research Applications
4-[3-(2-Aminoethyl)phenyl]aniline has diverse applications in scientific research:
Chemistry: Used as a reagent in polycondensation reactions and the synthesis of modified carbohydrates.
Biology: Employed in the chemical modification of silk fibroin to tailor hydrophilicity and structure.
Medicine: Investigated for potential therapeutic applications due to its structural similarity to biologically active compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[3-(2-Aminoethyl)phenyl]aniline involves its interaction with molecular targets through its amino and aromatic groups. These interactions can lead to the formation of hydrogen bonds and π-π stacking with biological molecules, influencing various biochemical pathways . The compound’s ability to undergo reductive amination also allows it to modify other molecules, potentially altering their biological activity .
Comparison with Similar Compounds
Similar Compounds
4-Aminophenethylamine: Similar structure but lacks the aminoethyl group.
Aniline: Basic structure without additional functional groups.
Phenethylamine: Contains an ethylamine group attached to the benzene ring.
Uniqueness
Its ability to participate in multiple types of chemical reactions makes it a versatile compound for research and industrial purposes .
Properties
Molecular Formula |
C14H16N2 |
---|---|
Molecular Weight |
212.29 g/mol |
IUPAC Name |
4-[3-(2-aminoethyl)phenyl]aniline |
InChI |
InChI=1S/C14H16N2/c15-9-8-11-2-1-3-13(10-11)12-4-6-14(16)7-5-12/h1-7,10H,8-9,15-16H2 |
InChI Key |
KTSPJSBHQJDWAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=C(C=C2)N)CCN |
Origin of Product |
United States |
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